molecular formula C11H18ClNO4 B612981 H-Glu(oall)-oall p-tosylate CAS No. 20845-16-3

H-Glu(oall)-oall p-tosylate

Cat. No. B612981
CAS RN: 20845-16-3
M. Wt: 263.8
InChI Key: KJPKKZRNVXKKBV-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu(oall)-oall p-tosylate is a synthetic compound used in a variety of scientific research applications, including biochemistry and physiology. It is a derivative of the amino acid glutamate, which is an important building block of proteins in the human body. The compound is also known as H-Glu(oall)-oall-p-tosylate, and is a derivative of the amino acid glutamate. It is used in a variety of scientific research applications, including biochemistry and physiology.

Scientific Research Applications

Health Benefits and Bioactivity Enhancement of Plant Compounds

Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity : This study reviews the health benefits of glucosinolates (GSs) and their hydrolysis products (GSHPs), focusing on their roles in disease therapy, prevention, and use as defense chemicals in plants. The review emphasizes the need for exploring GS-rich sources and improving their bioavailability and bioactivity for use in health maintenance and disease prevention. The findings highlight the importance of GS/GSHPs in the food industry and their potential in antimicrobial and anti-cancer applications (Maina, Misinzo, Bakari, & Kim, 2020).

Glutathione's Role in Cancer Therapy and Environmental Treatments

Application of Glutathione Depletion in Cancer Therapy : This review discusses how targeting glutathione (GSH) in cancer cells enhances the efficacy of treatments like ROS-based therapy, ferroptosis, and chemotherapy. GSH depletion makes cancer cells more susceptible to oxidative stress and therapeutic agents, presenting a strategic approach to improve treatment outcomes (Niu, Liao, Zhou, Wen, Quan, Pan, & Wu, 2021).

Biotechnological Applications of Microbial-Produced Polymers

Poly (Glutamic Acid) -- An Emerging Biopolymer of Commercial Interest : This review covers the production and applications of poly (γ-glutamic acid) (PGA), a biodegradable and edible biopolymer produced by Bacillus subtilis. The review outlines the industrial scale production, fermentative production methods, and the diverse applications of PGA in foods, pharmaceuticals, healthcare, and water treatment. It highlights PGA's potential as a biopolymer due to its multifaceted applications and the need for further research to enhance its production and application efficiency (Bajaj & Singhal, 2011).

properties

IUPAC Name

bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIWDQLHGWDUTO-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu(oall)-oall p-tosylate

CAS RN

20845-16-3
Record name L-Glutamic acid, 1,5-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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